molecular formula C21H42O2 B1222693 2-Methylicosanoic acid CAS No. 22890-19-3

2-Methylicosanoic acid

Cat. No.: B1222693
CAS No.: 22890-19-3
M. Wt: 326.6 g/mol
InChI Key: IBZUBRHHBQMYKJ-UHFFFAOYSA-N
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Description

2-Methylicosanoic acid is a branched-chain fatty acid with the molecular formula C21H42O2 It is a derivative of icosanoic acid, where a methyl group is attached to the second carbon of the icosanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylicosanoic acid can be synthesized through several methods. One common approach involves the alkylation of icosanoic acid with a methylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the icosanoic acid, followed by the addition of a methylating agent like methyl iodide. The reaction is carried out in an aprotic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. The process includes the isomerization of the double bonds followed by selective methylation at the desired position. Catalysts such as palladium on carbon are commonly used to facilitate these reactions under high-pressure hydrogenation conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methylicosanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The carboxylic acid group can be reduced to form primary alcohols.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methylicosanoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylicosanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. It may also interact with cell membrane components, influencing membrane fluidity and signaling processes. The exact molecular targets and pathways are still under investigation, but its effects on lipid metabolism and cellular signaling are of particular interest.

Comparison with Similar Compounds

2-Methylicosanoic acid can be compared with other branched-chain fatty acids, such as:

  • 2-Methylhexadecanoic acid
  • 2-Methyloctadecanoic acid
  • 2-Methyldocosanoic acid

Uniqueness

The uniqueness of this compound lies in its specific chain length and branching pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methylicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23/h20H,3-19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZUBRHHBQMYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60945569
Record name 2-Methylicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22890-19-3
Record name 2-Methyleicosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022890193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60945569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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